7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
説明
This compound belongs to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class, characterized by a fused heterocyclic core with a pyridine ring linked to a triazolopyrimidine system. Its structure includes two key substituents:
- A pyridin-3-yl group at position 2, which may enhance binding affinity through hydrogen bonding or metal coordination.
特性
分子式 |
C23H20N6O3 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
11-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H20N6O3/c1-31-19-6-5-15(12-20(19)32-2)7-10-28-11-8-18-17(22(28)30)14-25-23-26-21(27-29(18)23)16-4-3-9-24-13-16/h3-6,8-9,11-14H,7,10H2,1-2H3 |
InChIキー |
ZUVVQVPPJCJFPT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5)OC |
製品の起源 |
United States |
準備方法
Route 1: Sequential Cyclization and Functionalization
-
Synthesize pyrido[3,4-e]pyrimidin-6-one via Vilsmeier–Haack formylation of 4-aminopyridine.
-
Form triazole ring via cyclocondensation with hydrazine derivatives.
-
Perform N-alkylation and cross-coupling to install substituents.
Yield Optimization :
Route 2: One-Pot Tandem Reactions
Aza-Wittig and cyclization steps are combined in a single pot using iminophosphorane intermediates, reducing purification steps.
Analytical and Spectroscopic Validation
Key Characterization Data :
-
H NMR : Ethyl group protons appear as triplets (δ 2.8–3.2 ppm, Hz); methoxy signals at δ 3.8–3.9 ppm.
-
HR-MS : Molecular ion peak at m/z 457.1784 (CHNO).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Unwanted isomers may form during triazole ring closure. Using sterically hindered bases (e.g., DIPEA) improves regiocontrol.
化学反応の分析
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but common products include the carboxylic acid, alcohol, or substituted derivatives.
科学的研究の応用
化学: 研究者は、この化合物の反応性を研究し、同様のヘテロ環構造の理解のためのモデルシステムとして使用しています。
生物学と医学: そのユニークな骨格により、薬物候補としての可能性が注目されています。酵素阻害や受容体結合などの生物活性を持つ可能性があります。
工業: 広く使用されていませんが、特定の性質を持つ新しい化合物を設計するための出発点となる可能性があります。
作用機序
標的: この化合物は、その構造的特徴により、特定の受容体または酵素と相互作用する可能性があります。
経路: 正確な経路を解明するには、さらなる研究が必要です。
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenylethyl group in the target compound likely increases lipophilicity compared to furylmethyl () or methoxyethyl () substituents. This could enhance membrane permeability but reduce aqueous solubility . The amino group in and significantly reduces molecular weight and increases hydrophilicity, suggesting divergent applications (e.g., solubility-driven drug design) .
Synthetic Flexibility: The core structure permits regioselective modifications, as seen in and , where enaminones and triazole derivatives were synthesized under controlled conditions . Substituents at position 2 (e.g., pyridinyl, methoxyphenyl) influence electronic properties and binding interactions, as demonstrated in and .
生物活性
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple ring systems, including pyridine, pyrimidine, and triazole, which contribute to its pharmacological properties.
Research indicates that this compound acts as a cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of CDK2, it prevents the enzyme from interacting with cyclin A2, thereby inhibiting cell cycle progression. This mechanism suggests its potential applications in cancer therapy and other conditions where cell cycle regulation is crucial.
Biological Activity Overview
The biological activity of 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one includes:
- Anticancer properties : The compound has shown significant inhibitory effects on various cancer cell lines by inducing apoptosis and disrupting microtubule assembly.
- Cell Cycle Regulation : It effectively modulates the cell cycle by targeting specific kinases involved in cell proliferation .
Structure-Activity Relationship (SAR)
The unique combination of heterocyclic rings and substituents in this compound enhances its biological activity compared to other similar compounds. The structure-activity relationship studies have indicated that modifications in the substituents can lead to variations in potency and selectivity against different biological targets.
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : The synthesis typically involves multi-step organic reactions that optimize yield and minimize by-products. The compound's efficacy was assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry to determine binding affinities with biological macromolecules .
- In Vitro Studies : In vitro studies demonstrated that at concentrations around 10 μM, the compound significantly inhibited the proliferation of breast cancer cells (MDA-MB-231), enhancing caspase-3 activity indicative of apoptosis induction .
- In Vivo Studies : Preliminary in vivo studies suggest promising anticancer effects; however, further research is needed to establish comprehensive efficacy profiles and safety assessments.
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Synthetic Approaches for Pyrido-Triazolo-Pyrimidine Derivatives
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Thermal | 45 | 98 | High purity | |
| Microwave-Assisted | 60 | 95 | Time-efficient | |
| Catalytic Cross-Coupling | 55 | 97 | Functional group tolerance |
Q. Table 2: Biological Activity of Structural Analogues
| Substituent | Target Protein | IC (µM) | Unique Feature | Reference |
|---|---|---|---|---|
| Pyridin-3-yl + Dimethoxy | CDK2 | 0.8 | Strong ATP-pocket binding | |
| Trifluoromethyl | EGFR | 2.1 | Enhanced lipophilicity | |
| Chlorophenyl | Aurora Kinase | 1.5 | Improved selectivity |
Contradiction Analysis
- Issue: Discrepancies in reported IC values for similar compounds (e.g., CDK2 inhibition varies between 0.8–2.5 µM).
- Resolution: Differences arise from assay conditions (e.g., ATP concentration) and substituent electronic effects. Standardized protocols (e.g., fixed ATP at 10 µM) reduce variability .
Key Research Gaps
In Vivo Pharmacokinetics: Limited data on oral bioavailability due to the compound’s high molecular weight (>500 Da).
Metabolic Stability: The 3,4-dimethoxyphenyl group may undergo rapid demethylation; prodrug strategies are under exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
